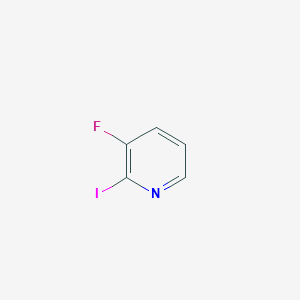

3-Fluoro-2-iodopyridine

Descripción general

Descripción

3-Fluoro-2-iodopyridine is a halogenated pyridine derivative that is of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses. The presence of both fluorine and iodine atoms on the pyridine ring makes it a versatile intermediate for further functionalization and transformation into more complex molecules.

Synthesis Analysis

The synthesis of fluoropyridines, including 3-fluoropyridines, can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to nitropyridines with certain substituents . Another approach for synthesizing 3-fluoropyridines is through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate . Additionally, the synthesis of 3-fluoropyridines can be performed through the selective radiofluorination of halopyridinyl(4'-methoxyphenyl)iodonium tosylates .

Molecular Structure Analysis

The molecular structure of 3-fluoropyridine has been studied using various spectroscopic techniques. The effect of the meta-fluorine substitution on the vibronic structure of the first electronically excited and ionic ground state has been determined, revealing a distinct vibronic coupling and a warped S1 minimum structure with C1 symmetry . Ab initio and DFT calculations have been performed to compute the molecular structures and verify the vibrational assignments, showing that the ring bond distances are very similar to those of pyridine except for a shortening of the C-N(F) bond .

Chemical Reactions Analysis

3-Fluoropyridine derivatives can undergo various chemical reactions due to the presence of reactive fluorine and iodine atoms. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, demonstrating the compound's utility in creating highly substituted pyridine derivatives . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate through a "minimalist" radiofluorination/palladium-catalyzed amination sequence also highlights the reactivity of such fluoropyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropyridine derivatives are influenced by the substituents on the pyridine ring. The stability of various N-fluoropyridinium salts, for example, depends on the nucleophilicity or basicity of the counter anions and the electronic nature or position of the ring substituents . The fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been achieved with high regioselectivity, indicating the influence of electron-withdrawing groups on the pyridine system . The vibrational spectra of 3-fluoropyridine have been recorded and assigned, with the C-F bond stretching frequencies reflecting the influence of the ring π bonding .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Manipulation

3-Fluoro-2-iodopyridine serves as a versatile intermediate in the synthesis of various chemically complex structures. For instance, it is utilized in the creation of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are crucial in medicinal chemistry for generating pentasubstituted pyridines with desired functionalities. These functionalities are integral for subsequent chemical manipulations (Wu et al., 2022). Additionally, this compound and related compounds demonstrate significant utility in creating structural manifolds from a common precursor, where basicity gradients drive isomerization processes essential for constructing complex molecular structures (Schlosser & Bobbio, 2002).

Radiochemical Synthesis and Imaging

In the field of medical imaging, especially Positron Emission Tomography (PET), this compound derivatives are prominent. The synthesis of fluorine-18 labeled fluoropyridines, where this compound acts as a precursor, is critical. The stable incorporation of fluorine-18 into the 3-position of the pyridine ring enhances the potential of radiotracers due to the stable nature of fluorine at this position, contrary to its labile nature when located at the 2- or 6-position (Carroll et al., 2007).

Niche Applications and Methodologies

The compound is fundamental in the development of novel methodologies, such as the synthesis of pyridines substituted with five different elements, showcasing the versatility of this compound in accommodating various substituents (Kieseritzky & Lindström, 2010). Its role is also pivotal in regiochemical flexibility studies, where it's used to explore the functionalization of trihalopyridines at different positions, contributing significantly to pharmaceutical research by providing new building blocks (Bobbio & Schlosser, 2001).

Safety and Hazards

Mecanismo De Acción

Target of Action

Fluoropyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to influence various biochemical pathways due to their unique properties .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

The environment can significantly impact the effectiveness of fluoropyridines .

Propiedades

IUPAC Name |

3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGZTSMMMPDJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364053 | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146141-04-0 | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

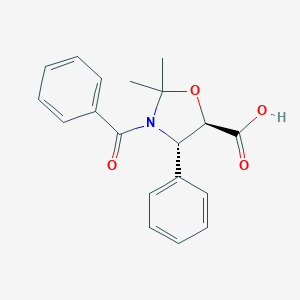

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

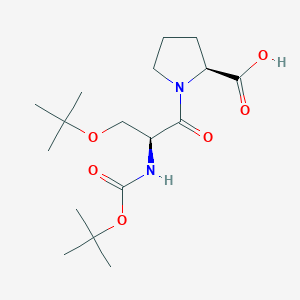

Feasible Synthetic Routes

Q & A

Q1: How is 3-fluoro-2-iodopyridine synthesized in the study?

A1: The synthesis of this compound is achieved through a multi-step process starting from 5-chloro-2,3-difluoropyridine. This precursor undergoes several transformations, including hydrolysis, halogen exchange, and lithium-halogen exchange reactions, ultimately leading to the formation of this compound. The reaction scheme highlights the use of lithium diisopropylamide as a base and iodine as a halogen source to achieve the desired product. []

Q2: What is the significance of synthesizing compounds like this compound?

A2: The ability to selectively introduce halogens, particularly iodine, at specific positions on the pyridine ring is highly valuable in organic synthesis. Halogenated pyridines like this compound serve as versatile building blocks for further chemical transformations. The presence of iodine, specifically, allows for various coupling reactions, enabling the construction of more complex molecules. This is particularly relevant in medicinal chemistry and materials science, where the development of new drugs and advanced materials relies heavily on the availability of diverse and readily modifiable chemical entities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)